![molecular formula C12H20Br2N2 B1379744 N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide CAS No. 1609403-47-5](/img/structure/B1379744.png)
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Overview
Description
“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.
Molecular Structure Analysis
The molecular formula of “N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .Physical And Chemical Properties Analysis
“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Analytical Profiles and Biological Matrices Determination
A study conducted by De Paoli et al. (2013) focused on characterizing three psychoactive arylcyclohexylamines through various analytical methods. Although the specific compound N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide was not directly mentioned, the research into related arylcyclohexylamines provides insights into analytical techniques and methodologies that could be applicable for its study. This includes gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection, emphasizing the robustness, accuracy, and precision of these methods in qualitative and quantitative analyses of such compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Catalytic Applications
In the realm of synthetic chemistry, Morimoto et al. (2000) explored the use of chiral P,N ligands derived from α-substituted pyridines for the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones. This study demonstrates the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide and related compounds in catalyzing stereoselective reactions, which are crucial for the production of chiral molecules in pharmaceuticals and fine chemicals (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).
Synthesis of Novel Compounds
Würthner et al. (2004) conducted a detailed study on the bromination and subsequent imidization of perylene bisanhydride with cyclohexylamine. This research underscores the role of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the preparation and characterization of regioisomerically pure dyes, highlighting its utility in the synthesis of complex organic molecules with precise structural configurations (Würthner, Stepanenko, Chen, Saha-Möller, Kocher, & Stalke, 2004).
Luminescence Sensing
Piccinelli et al. (2016) explored the use of Eu(3+) complexes with imine-based ligands, including those derived from pyridine, for luminescence sensing of the nitrate anion. This study reveals the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the development of luminescent materials for sensing applications, demonstrating the importance of ligand structure on the sensing properties of these complexes (Piccinelli, Leonzio, Bettinelli, Monari, Grazioli, Melchior, & Tolazzi, 2016).
Safety And Hazards
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWSCIFTIIZYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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